2,4,5-Trichlorobenzohydrazide
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Overview
Description
2,4,5-Trichlorobenzohydrazide is a chemical compound with the molecular formula C7H5Cl3N2O It is a derivative of benzohydrazide, where three chlorine atoms are substituted at the 2nd, 4th, and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorobenzohydrazide typically involves the reaction of 2,4,5-trichlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{2,4,5-Trichlorobenzoyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and controlled reaction conditions can optimize the synthesis process, reducing the formation of by-products and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
2,4,5-Trichlorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorine substitutions on the benzene ring.
2,4,6-Trichlorobenzohydrazide: Another benzohydrazide derivative with chlorine atoms at different positions.
2,4-Dichlorobenzohydrazide: A related compound with two chlorine atoms instead of three.
Uniqueness: 2,4,5-Trichlorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5Cl3N2O |
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Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,4,5-trichlorobenzohydrazide |
InChI |
InChI=1S/C7H5Cl3N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChI Key |
TZLWGDAAMVJEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)NN |
Origin of Product |
United States |
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